REACTION_CXSMILES
|
C([O:3][C:4]([C:6]([C:9]1([OH:20])[CH2:12][N:11]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:10]1)([CH3:8])[CH3:7])=O)C.CC(C[AlH]CC(C)C)C.[NH4+].[Cl-].C(OCC)(=O)C>C(Cl)Cl>[OH:20][C:9]1([C:6]([CH3:8])([CH3:7])[CH2:4][OH:3])[CH2:12][N:11]([C:13]([O:15][C:16]([CH3:17])([CH3:18])[CH3:19])=[O:14])[CH2:10]1 |f:2.3|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C(C)(C)C1(CN(C1)C(=O)OC(C)(C)C)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 4 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The organic layer washed with brine (30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
CUSTOM
|
Details
|
The oil was purified by flash column chromatography
|
Type
|
WASH
|
Details
|
eluting with 30 to 70% ethylacetate/hexanes
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1(CN(C1)C(=O)OC(C)(C)C)C(CO)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 46.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |